Comprehensive Characterization and Synthetic Utility of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate
Comprehensive Characterization and Synthetic Utility of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate
Executive Summary In modern drug discovery, the piperidine ring is universally recognized as a "privileged structure," forming the core of numerous analgesics, antipsychotics, and anticancer agents[1][2]. Among the highly functionalized piperidine building blocks, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) stands out due to its orthogonal reactivity[3]. With a precise molecular weight of 215.25 g/mol , this compound offers a trifecta of synthetic handles: an acid-labile N-Boc protecting group, a hydrogen-bonding hydroxyl group, and an electrophilic ketone[3][4].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior during functionalization, and self-validating analytical protocols designed for rigorous drug development workflows.
Structural and Physicochemical Profiling
The strategic design of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is rooted in maximizing downstream versatility while maintaining stability during storage and handling.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[3].
| Property | Value |
| Chemical Name | Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate |
| CAS Registry Number | 1934640-29-5 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| SMILES String | O=C(N1CC(O)CC(C1)=O)OC(C)(C)C |
| Topological Polar Surface Area (TPSA) | 66.84 Ų |
| LogP | 0.5572 |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
Mechanistic Rationale for Structural Features
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The N-Boc Group (tert-Butyloxycarbonyl): The Boc group provides robust steric shielding of the piperidine nitrogen. It is completely orthogonal to basic and nucleophilic conditions, preventing unwanted N-alkylation during the functionalization of the ring[5][6].
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The 5-Oxo Motif: The ketone at the 5-position acts as a highly electrophilic center, primed for carbon-carbon bond formation (via Wittig or Grignard reactions) or carbon-nitrogen bond formation (via reductive amination).
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The 3-Hydroxy Motif: This secondary alcohol provides a handle for stereoselective inversion (e.g., Mitsunobu reaction) or can be converted into a leaving group (mesylate/tosylate) for further substitution.
Analytical Validation: A Self-Validating LC-MS System
Trustworthiness in synthetic chemistry relies on self-validating analytical systems. When tracking tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate through a synthetic sequence, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the primary validation tool.
The Causality of Fragmentation: The exact molecular weight of the compound is 215.25 g/mol . In positive electrospray ionization (ESI+), the parent ion is typically observed as the protonated adduct [M+H]⁺ at m/z 216.25 or the sodium adduct [M+Na]⁺ at m/z 238.25 .
However, the true self-validating feature of this molecule is its predictable in-source fragmentation. The Boc group is inherently labile under the localized thermal and acidic conditions of the MS source. You will consistently observe:
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Loss of Isobutylene (-56 Da): Yielding a diagnostic fragment at m/z 160.25.
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Loss of the entire Boc group (-100 Da): Yielding the free piperidine fragment at m/z 116.25.
Observing this triad of peaks (m/z 216.25, 160.25, and 116.25) provides absolute confirmation of the intact N-Boc piperidine structure.
Experimental Workflows: Functionalization and Deprotection
To demonstrate the utility of this building block, we detail a standard two-step workflow: functionalizing the 5-oxo group via reductive amination, followed by the mechanistic removal of the Boc protecting group.
Protocol 1: Reductive Amination at the 5-Oxo Position
This step installs a new amine substituent while preserving the N-Boc group and the 3-hydroxyl group.
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Imine Formation: Dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv, MW: 215.25) and a primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze the formation of the intermediate iminium ion. Stir at room temperature for 2 hours.
-
Selective Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise.
-
Causality Check: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It will selectively reduce the protonated imine without touching unreacted 5-oxo ketones, preventing the formation of a diol byproduct.
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-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Acidic Boc Deprotection
Once the desired functionalization is complete, the Boc group must be removed to free the piperidine nitrogen for subsequent coupling[7].
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Acidic Cleavage: Dissolve the N-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).
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Reaction Monitoring: Stir at room temperature for 1–2 hours. The reaction is visually self-validating; the evolution of CO₂ gas bubbles indicates active deprotection[7].
-
Azeotropic Purification: Concentrate the mixture under vacuum. To remove residual, tightly bound TFA, resuspend the crude oil in toluene and concentrate again (repeat 3 times)[5][9].
-
Causality Check: Residual TFA can aggressively outcompete carboxylic acids in downstream amide coupling reactions, leading to trifluoroacetylated side products[9]. Azeotropic removal ensures the isolation of a clean, free-amine TFA salt.
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Mechanistic Visualizations
The following diagrams map the logical flow of the synthetic protocols and the underlying chemical mechanisms.
Figure 1: Synthetic workflow for the functionalization and deprotection of the piperidine scaffold.
Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection highlighting CO2 evolution.
References
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Appretech Scientific Limited. "tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate." 4
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ChemScene. "1934640-29-5 | tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate." 3
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ResearchGate. "Piperidine nucleus in the field of drug discovery." (Abdelshaheed et al., 2021). 1
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Benchchem. "Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols." 2
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Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism."5
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Benchchem. "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." 6
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Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."8
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Reddit (r/chemistry). "Boc Removals with TFA in Peptide Synthesis." 9
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Master Organic Chemistry. "Amine Protection and Deprotection." 7
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